Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate is an organic compound with a complex structure that includes both ester and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate typically involves the reaction of benzylideneacetone with ethyl glycinate hydrochloride in the presence of a solvent such as dimethylformamide. The reaction mixture is refluxed, then cooled to room temperature, and the solvent is removed under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the synthesis of more complex molecules for pharmaceuticals and other industrial chemicals.
Wirkmechanismus
The mechanism by which ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester and amine groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate: Similar in structure but with different functional groups.
(E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates: Contains a benzothiazole ring, making it structurally distinct.
Uniqueness
Ethyl 5-oxo-5-[(4-phenylbut-3-en-1-yl)amino]pentanoate is unique due to its combination of ester and amine functional groups, which provide a versatile platform for chemical reactions and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
125630-39-9 |
---|---|
Molekularformel |
C17H23NO3 |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
ethyl 5-oxo-5-(4-phenylbut-3-enylamino)pentanoate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(20)13-8-12-16(19)18-14-7-6-11-15-9-4-3-5-10-15/h3-6,9-11H,2,7-8,12-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
VJBJPYNJLAVVOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)NCCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.